molecular formula C9H7NO2S B8683418 Methyl benzo[c]isothiazole-6-carboxylate

Methyl benzo[c]isothiazole-6-carboxylate

Cat. No.: B8683418
M. Wt: 193.22 g/mol
InChI Key: NXWMWXHNELZGOR-UHFFFAOYSA-N
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Description

Methyl benzo[c]isothiazole-6-carboxylate is a heterocyclic compound featuring a fused benzene and isothiazole ring system, where sulfur and nitrogen atoms are adjacent (positions 1 and 2 of the isothiazole ring). The methyl ester group at position 6 enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 2,1-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-13-10-8(7)4-6/h2-5H,1H3

InChI Key

NXWMWXHNELZGOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NSC=C2C=C1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antibacterial Activity
    • Research indicates that methyl benzo[c]isothiazole-6-carboxylate exhibits notable antibacterial properties. It has shown efficacy against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . This compound's structural similarity to other benzothiazole derivatives suggests potential effectiveness against resistant strains.
  • Mechanism of Action
    • Preliminary studies suggest that this compound may inhibit bacterial DNA gyrase, similar to other compounds in its class. This interaction is crucial for its antibacterial activity, as DNA gyrase is essential for bacterial replication .
  • Case Studies
    • In one study, this compound was tested alongside established antibiotics, revealing comparable minimum inhibitory concentration (MIC) values against several bacterial strains . These findings underscore its potential as a lead compound in antibiotic development.

Agrochemical Applications

  • Fungicidal Properties
    • The compound has been evaluated for its fungicidal activity against pathogens such as Candida albicans and Penicillium marneffei. In vitro studies demonstrated that it possesses significant antifungal properties, making it a candidate for agricultural applications .
  • Synthesis of Derivatives
    • Various synthetic pathways have been developed to create derivatives of this compound that enhance its biological activity. These derivatives are being explored for their potential use in crop protection .

The biological activities of this compound extend beyond antibacterial and antifungal properties:

  • Antiviral Potential : Some studies suggest that compounds with similar structures may exhibit antiviral activities, warranting further investigation .
  • Enzyme Inhibition : The compound's interaction with various enzymes could lead to applications in enzyme inhibition therapies .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heteroatom Arrangement: Unlike benzo[d]thiazoles (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate, ), where sulfur and nitrogen are separated by one carbon, benzo[c]isothiazole has adjacent S and N atoms.
  • Substituent Effects: Methyl benzo[c]isothiazole-6-carboxylate lacks the amino group present in methyl 2-aminobenzo[d]thiazole-6-carboxylate (), which reduces its hydrogen-bonding capacity but improves lipophilicity .

Physicochemical Properties

  • Melting Points: Benzo[d]thiazole derivatives like 2-(4-methoxyphenyl)benzothiazole exhibit high melting points (~393 K, ), whereas ester-substituted analogs (e.g., ethyl 2-aminobenzo[d]thiazole-6-carboxylate, ) likely have lower melting points due to increased flexibility from the ester group.

Comparison with Benzoxazole and Benzisoxazole Analogs

Heteroatom Influence

  • Benzoxazoles (e.g., Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate, ) replace sulfur with oxygen, reducing electronegativity and altering metabolic stability. Oxygen’s smaller atomic size may increase solubility compared to isothiazoles .
  • Benzisoxazoles () feature O and N in the heterocycle, offering distinct bioactivity profiles (e.g., neuroleptic and anti-inflammatory effects). The isothiazole’s sulfur atom could enhance binding to metal-containing enzymes or improve thermal stability .

Functionalization Potential

  • Benzoxazole derivatives are often functionalized at the 6-position (), similar to this compound. However, the sulfur atom in isothiazoles may facilitate thiol-mediated conjugation or sulfonation reactions, expanding derivatization pathways .

Comparison with Other Isothiazole-based Esters

Fused vs. Non-fused Systems

  • Ethyl 4-phenylpyrrolo[1,2-b]isothiazole-6-carboxylate () incorporates a fused pyrrolo-isothiazole system, which increases aromaticity and planarity compared to the simpler benzo[c]isothiazole scaffold. This difference impacts π-π stacking interactions in biological targets .

Substituent Position and Bioactivity

  • This compound’s ester group at position 6 aligns with bioactive analogs like ethyl 2-aminobenzo[d]thiazole-6-carboxylate (), where the carboxylate moiety is critical for binding to enzymes or receptors. Positional isomers (e.g., methyl benzo[d]thiazole-7-carboxylate, ) show reduced similarity (0.81), underscoring the importance of substituent placement .

Preparation Methods

Reaction Mechanism and Catalyst Design

Metalloporphyrins (e.g., manganese or iron complexes) act as biomimetic catalysts, mimicking cytochrome P450 enzymes. These catalysts facilitate the selective oxidation of the methyl group at position 6 via a radical intermediate. The process involves:

  • Coordination of the substrate to the metal center.

  • Oxygen activation to generate high-valent metal-oxo species.

  • Hydrogen abstraction from the methyl group, forming a benzylic radical.

  • Radical recombination with hydroxyl groups to yield the carboxylic acid.

Optimization of Oxidation Conditions

Key variables include solvent composition, oxidant type, and temperature. Ethanol-water mixtures (20–100% ethanol) enhance solubility while minimizing side reactions. Oxygen pressure (0.5–2.0 MPa) or 30% hydrogen peroxide serves as the oxidant, with the latter improving selectivity in some cases.

Table 1: Comparative Oxidation Outcomes Using Metalloporphyrin Catalysts

ExampleCatalystOxidantTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)
1Mn(TMPP)OCH₃O₂ (1.42 MPa)120430.1330.129.08
2Mn(TMPP)OCH₃H₂O₂100832.2741.2613.31
3Mn(TCPP)ClO₂ (1.0 MPa)140616.6493.1715.50
4Mn(TCPP)ClO₂ (2.0 MPa)140942.9443.4818.67

TMPP = tetrakis(p-methoxyphenyl)porphyrin; TCPP = tetrakis(p-chlorophenyl)porphyrin.

Higher temperatures (140°C) and prolonged reaction times (9 hours) favor conversion but may reduce selectivity due to overoxidation. Chlorinated porphyrins (e.g., Mn(TCPP)Cl) exhibit superior selectivity (93.17%) at moderate conversions.

Cyclization Strategies for Benzo[c]isothiazole Core Formation

The benzo[c]isothiazole scaffold is typically constructed via cyclization of thioamide or thiourea precursors. While direct methods for methyl benzo[c]isothiazole-6-carboxylate are scarce, analogous routes for benzothiazole derivatives provide actionable insights.

Thiourea Cyclization with α-Haloketones

Reaction of 2-aminothiophenol derivatives with α-haloketones in acidic media generates the isothiazole ring. For example, methyl 4-amino-3-fluorobenzoate treated with bromine and sodium thiocyanate in ethanol undergoes cyclization to form the benzothiazole core. Adapting this method, 6-carboxylate functionality could be introduced via ester-protected intermediates.

Microwave-Assisted Cyclization

Microwave irradiation accelerates ring closure, reducing reaction times from 48 hours to 1–2 hours. Solvents like dimethylformamide (DMF) or acetonitrile at 150°C facilitate rapid cyclization with yields exceeding 70% in model systems.

Esterification of Benzo[c]isothiazole-6-carboxylic Acid

The final step involves methyl ester formation from the carboxylic acid precursor. Two primary methods are employed:

Fischer Esterification

Heating benzo[c]isothiazole-6-carboxylic acid with excess methanol and sulfuric acid (H₂SO₄) at reflux (65°C) for 12 hours achieves esterification. This method offers simplicity but requires acid-resistant equipment and yields ~80–85% after purification.

Diazomethane Methylation

Diazomethane (CH₂N₂) in diethyl ether reacts instantaneously with the carboxylic acid at 0°C, producing the methyl ester quantitatively. However, diazomethane’s toxicity and explosivity necessitate stringent safety measures.

Industrial-Scale Production Considerations

Catalyst Recovery and Reuse

Metalloporphyrin catalysts can be recovered via membrane filtration or adsorption onto silica gel, though leaching reduces activity by 15–20% per cycle. Immobilizing porphyrins on magnetic nanoparticles is under investigation to enhance recyclability.

Continuous Flow Reactors

Microreactor systems improve heat and mass transfer during oxidation, enabling precise control over oxygen delivery and reaction time. Pilot studies show a 25% increase in yield compared to batch processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl benzo[c]isothiazole-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclocondensation of substituted precursors under acidic or microwave-assisted conditions. For example, polyphosphoric acid (PPA) is used to catalyze the formation of benzothiazole derivatives from diamine and carboxylic acid precursors . Microwave irradiation (e.g., 300 W for 6 min) significantly improves reaction efficiency and yield compared to conventional heating, as demonstrated in analogous benzothiazole syntheses . Solvent-free protocols using silica gel as a solid support can also minimize side reactions .

Q. How is this compound purified, and what purity thresholds are critical for downstream applications?

  • Methodological Answer : Recrystallization in methanol or ethyl acetate is standard, with purity >95% (HPLC) required for reproducible biological assays . Column chromatography may be necessary for isomers or byproducts, as seen in related benzoxazole purifications . Always validate purity via TLC, GC, or HPLC, and confirm with elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Confirm substituent integration and coupling patterns (e.g., methoxy singlet at δ ~3.8–3.9 ppm) .
  • MS (EI/FAB) : Verify molecular ion peaks (e.g., m/z 242 [M+1] for analogous benzothiazoles) .
  • FT-IR ATR : Identify key functional groups (e.g., ester C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d) level predicts reaction pathways and transition states, aiding in catalyst selection or solvent optimization . Spartan or Gaussian software can model conformational stability, particularly for sterically hindered derivatives . For example, ground-state optimization of benzothiazole analogs revealed planar geometries critical for π-π stacking in drug design .

Q. What strategies resolve contradictions between analytical data and expected structural features?

  • Methodological Answer :

  • NMR Discrepancies : Compare experimental shifts with computed spectra (e.g., using ChemDraw or ACD/Labs). For instance, unexpected deshielding may indicate unintended substituent oxidation .
  • Mass Spec Anomalies : Use high-resolution MS (HRMS) to distinguish isobaric impurities. A deviation >5 ppm suggests structural reassessment .
  • Elemental Analysis Failures : Repurify via preparative HPLC or fractional crystallization to remove trace solvents or salts .

Q. How can this compound be integrated into hypoxia-targeting drug candidates?

  • Methodological Answer : Analogous boron-based benzo[c]isothiazoles demonstrate hypoxia-selective cytotoxicity. Incorporate boronic acid moieties via Suzuki-Miyaura coupling, ensuring compatibility with ester groups . Validate hypoxia-targeting using in vitro assays (e.g., HIF-1α inhibition in hypoxic cancer cells) .

Q. What safety protocols are critical when handling this compound in scale-up reactions?

  • Methodological Answer :

  • Preventive Measures : Use explosion-proof reactors for exothermic steps (e.g., PPA-mediated cyclization) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Environmental Safety : Avoid aqueous release; incinerate waste in compliance with UN No. 2811 guidelines .

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